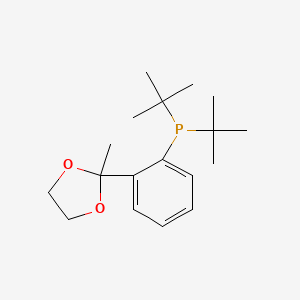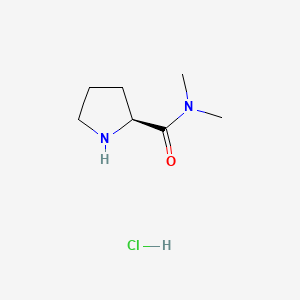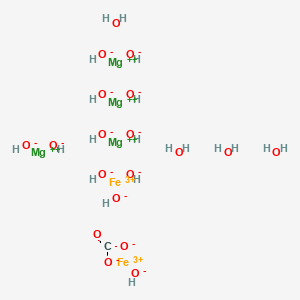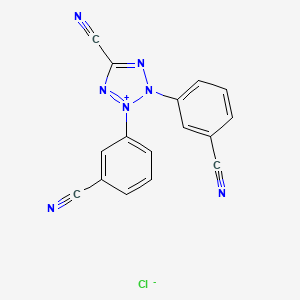
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine” is a chemical compound with the molecular formula C18H29O2P . It is related to the class of compounds known as 1,3-dioxolanes, which are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols .
Scientific Research Applications
Enhanced Fluorescence Emission in Nanoparticles
One application of di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine-related compounds is in the synthesis of nanoparticles with enhanced fluorescence emission. These nanoparticles are derived from heterodifunctional polyfluorene building blocks and exhibit bright fluorescence, which can be tuned to longer wavelengths through energy transfer to specific dye labels. The synthesis involves chain growth polymerization initiated by complexes containing similar structural motifs to di-tert-butyl phosphine derivatives. These particles can have significant applications in bioimaging and sensor technologies due to their stable and bright fluorescence properties (Fischer, Baier, & Mecking, 2013).
Luminescent Benzoxaphospholes Synthesis
Another research application involves the use of di-tert-butyl phosphine derivatives in the synthesis of luminescent 2-R-4,6-di-tert-butyl-1,3-benzoxaphospholes. These compounds exhibit enhanced air stability compared to their less bulky counterparts, making them suitable for use in materials science and optoelectronics. The unusual instability of certain ortho-phosphinophenols, which are related to di-tert-butyl phosphine compounds, plays a crucial role in the synthesis process, showcasing the delicate balance between steric effects and chemical reactivity (Wu, Deligonal, & Protasiewicz, 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the synthesis of a variety of ligands for c-n, c-o, and c-c bond-forming cross-coupling reactions .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in the formation of c-n, c-o, and c-c bonds , which are fundamental to many biochemical pathways.
Result of Action
It’s known that similar compounds participate in bond-forming reactions, which can lead to the synthesis of new molecules .
properties
IUPAC Name |
ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUUTILKIBBBDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746327 |
Source


|
| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine | |
CAS RN |
1202864-99-0 |
Source


|
| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202864-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)










![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)

